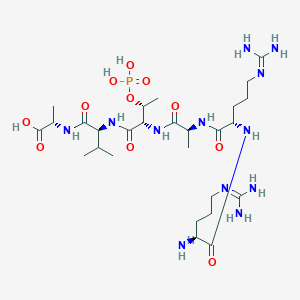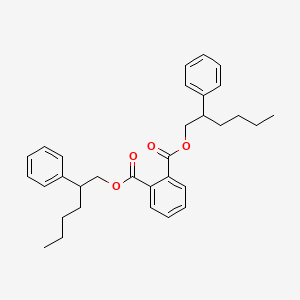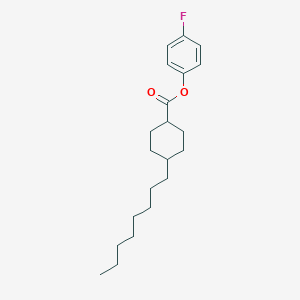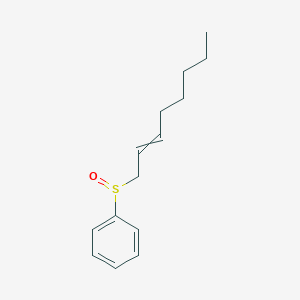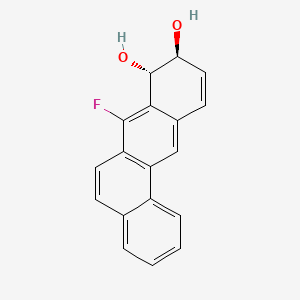
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is a derivative of benz(a)anthracene, a well-known PAH that is often studied for its chemical properties and potential health effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- typically involves multiple steps, starting from benz(a)anthracene. The process includes:
Fluorination: Introduction of a fluorine atom at the 7th position of benz(a)anthracene.
Hydroxylation: Addition of hydroxyl groups at the 8th and 9th positions.
Reduction: Reduction of the double bond between the 8th and 9th positions to form the dihydro derivative.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to handle large volumes of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the saturation of additional double bonds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Aplicaciones Científicas De Investigación
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical products.
Mecanismo De Acción
The mechanism by which Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings allow it to form strong interactions with these targets, influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound, lacking the hydroxyl and fluorine groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with different substituents.
Benzo(a)pyrene: A structurally related PAH with known carcinogenic properties.
Uniqueness
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is unique due to the presence of both hydroxyl and fluorine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82846-08-0 |
|---|---|
Fórmula molecular |
C18H13FO2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
(8S,9S)-7-fluoro-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-13-7-5-10-3-1-2-4-12(10)14(13)9-11-6-8-15(20)18(21)16(11)17/h1-9,15,18,20-21H/t15-,18+/m0/s1 |
Clave InChI |
DUUMJOUNYOJJMW-MAUKXSAKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C[C@@H]([C@H](C4=C3F)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


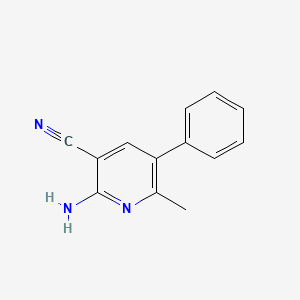
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)

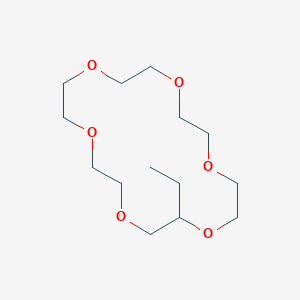


![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
